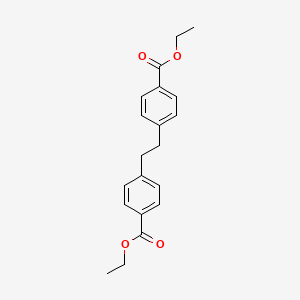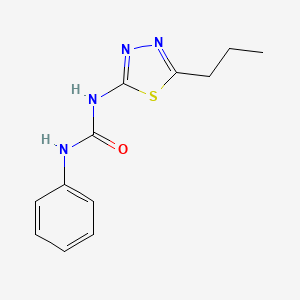![molecular formula C31H34ClN3O7 B11969935 Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969935.png)
Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸双(2-甲氧基乙基)酯是一种复杂的有机化合物,在化学、生物学和医学等领域具有潜在的应用价值。
准备方法
合成路线和反应条件
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸双(2-甲氧基乙基)酯的合成通常涉及多步有机反应。该过程首先从吡唑和吡啶中间体的制备开始,然后在特定条件下进行偶联反应。 这些反应中常用的试剂包括各种氯化和甲氧基化的芳香化合物,以及促进偶联反应的催化剂 .
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这通常包括使用自动化反应器、精确的温度控制以及对反应进程的持续监控。 最终产品通常使用结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸双(2-甲氧基乙基)酯可以发生各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 这可以用来去除含氧基团或减少双键。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种卤化剂。 反应条件通常涉及特定的温度、溶剂和催化剂,以实现所需的转化 .
形成的主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生卤化或烷基化化合物 .
科学研究应用
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸双(2-甲氧基乙基)酯具有多种科学研究应用:
化学: 用作有机合成的构建单元,以及各种化学反应中的试剂。
生物学: 对其潜在的生物活性进行了研究,包括抗菌和抗炎特性。
医学: 探索其潜在的治疗效果,特别是在某些疾病的治疗中。
工业: 用于生产先进材料,并作为其他复杂化合物的先驱 .
作用机制
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸双(2-甲氧基乙基)酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物学效应。 所涉及的确切途径取决于具体的应用和所研究的生物系统 .
相似化合物的比较
属性
分子式 |
C31H34ClN3O7 |
|---|---|
分子量 |
596.1 g/mol |
IUPAC 名称 |
bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34ClN3O7/c1-19-26(30(36)41-15-13-38-3)28(27(20(2)33-19)31(37)42-16-14-39-4)23-18-35(22-9-7-6-8-10-22)34-29(23)21-11-12-25(40-5)24(32)17-21/h6-12,17-18,28,33H,13-16H2,1-5H3 |
InChI 键 |
BSMDIVFQSZLDFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)

![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)
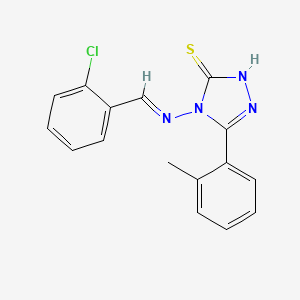
![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)
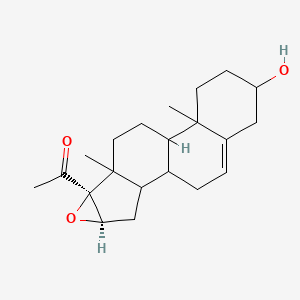
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
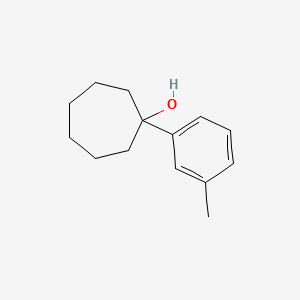

![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
